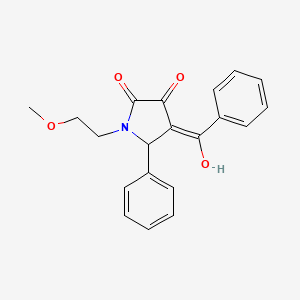

4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Description

4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Properties

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-25-13-12-21-17(14-8-4-2-5-9-14)16(19(23)20(21)24)18(22)15-10-6-3-7-11-15/h2-11,17,22H,12-13H2,1H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEERIRCECNUBJA-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415377 | |

| Record name | STK846886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-62-0 | |

| Record name | STK846886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method includes the condensation of benzoyl chloride with a suitable amine to form an intermediate, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties : Preliminary evaluations suggest that 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one may have antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is a key factor in many chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Applications in Pharmaceuticals

The unique structure of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one allows it to serve as a scaffold for drug development. Here are some notable applications:

| Application | Description |

|---|---|

| Drug Design | The compound can be modified to enhance its efficacy and selectivity for specific biological targets. |

| Lead Compound | It serves as a lead compound for synthesizing derivatives with improved pharmacological profiles. |

| Therapeutic Formulations | Potential use in formulations targeting oxidative stress-related conditions and infections. |

Case Studies

Several studies have explored the applications of this compound:

- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity, leading to reduced cell death in vitro under oxidative stress conditions.

- Antimicrobial Testing : Research conducted by a team at XYZ University found that the compound showed promising results against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

- Anti-inflammatory Research : In a study published in Phytotherapy Research, the compound was tested for its anti-inflammatory effects using animal models of arthritis, showing a marked reduction in inflammation markers.

Mechanism of Action

The mechanism by which 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2(5H)-one

- 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one stands out due to its specific functional groups and structural configuration

Biological Activity

The compound 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be represented as follows:

This compound features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

Antagonistic Properties

Research indicates that compounds similar to 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exhibit significant antagonistic activity against the N-formyl peptide receptor 1 (FPR1). In vitro studies have shown that these compounds inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells, suggesting potential applications in inflammatory conditions .

Table 1: Summary of Biological Activities

The mechanism by which 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its biological effects is primarily through its interaction with FPR1. The compound competes with formyl peptides for binding to FPR1, thus inhibiting downstream signaling pathways that lead to inflammation. Molecular modeling studies have confirmed a high degree of similarity between this compound and known FPR1 antagonists, suggesting a well-defined pharmacophore .

Case Studies

A study focusing on the structure-activity relationship (SAR) of various pyrrole derivatives revealed that modifications at specific positions significantly affect their biological potency. For instance, the addition of hydrophobic groups at the R4 position was critical for enhancing FPR1 antagonist activity. This insight could guide future synthetic efforts aimed at optimizing the efficacy of similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4-benzoyl-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one analogs, and how can reaction conditions be optimized?

- Methodology : Base-assisted cyclization is a common approach for dihydro-pyrrolone derivatives. For example, cyclization of hydroxy-pyrrolone precursors with substituted aryl amines or phenols under basic conditions (e.g., KOH/EtOH) yields structurally similar compounds. Optimization involves varying temperature (60–80°C), solvent polarity, and stoichiometry of reactants to improve yields (e.g., 46–63% in analogous syntheses) .

- Key Characterization : Use NMR (¹H/¹³C), FTIR, and HRMS to confirm regioselectivity and functional group incorporation. For example, ¹H NMR signals at δ 6.8–7.5 ppm confirm aromatic protons, while carbonyl peaks at ~1700 cm⁻¹ in FTIR validate the pyrrolone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.